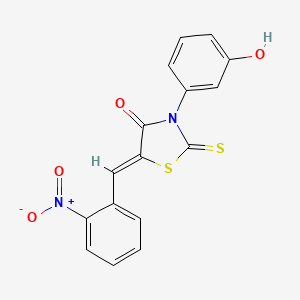![molecular formula C18H24FN3O2S B6054994 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol, also known as FMPPE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPPE belongs to the class of piperazine derivatives and has been found to have anxiolytic and antidepressant properties. In
作用機序
The mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol involves the activation of the 5-HT1A receptor. The activation of this receptor leads to the release of neurotransmitters such as serotonin, which is involved in the regulation of mood and anxiety. This compound also has an allosteric effect on the 5-HT1A receptor, which means that it can modulate the activity of the receptor without directly binding to it. This property makes this compound a unique compound that can regulate the activity of the 5-HT1A receptor in a complex manner.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic and antidepressant effects in animal models. It has been shown to reduce anxiety-like behavior in rats and mice. This compound has also been found to have antidepressant effects in the forced swim test, which is a commonly used test to evaluate antidepressant activity. In addition, this compound has been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors are involved in the growth and survival of neurons in the brain and are implicated in the pathophysiology of depression.
実験室実験の利点と制限
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and can be used as a tool compound to study the function of this receptor. This compound is also a partial agonist of the 5-HT1A receptor, which means that it can modulate the activity of the receptor in a complex manner. This property makes this compound a useful compound for studying the allosteric modulation of the 5-HT1A receptor.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Another limitation is its low yield in the synthesis method, which can make it expensive to produce.
将来の方向性
There are several future directions for the study of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol. One direction is to explore its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its mechanism of action in more detail, particularly its allosteric modulation of the 5-HT1A receptor. This compound can also be used as a tool compound to study the function of the 5-HT1A receptor in various brain regions. Finally, the synthesis method of this compound can be optimized to improve the yield and reduce the cost of production.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of anxiety and depression. It has a high affinity for the 5-HT1A receptor and can modulate its activity in a complex manner. This compound has several advantages for lab experiments, including its ability to act as a tool compound for studying the function of the 5-HT1A receptor. There are several future directions for the study of this compound, including exploring its therapeutic applications and studying its mechanism of action in more detail.
合成法
The synthesis of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol involves a multi-step process starting from 2-fluoro-4-methoxybenzaldehyde and 2-piperazineethanol. The reaction involves the use of thionyl chloride, triethylamine, and 1,3-thiazole-2-carboxaldehyde. The final product is obtained through purification using column chromatography. The yield of the synthesis method is reported to be around 40%.
科学的研究の応用
2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol has been extensively studied for its anxiolytic and antidepressant properties. It has been found to have a high affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. This compound has also been found to have a partial agonist effect on the 5-HT1A receptor, which means that it can activate the receptor but not to the same extent as serotonin. This property makes this compound a potential therapeutic agent for the treatment of anxiety and depression.
特性
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(1,3-thiazol-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S/c1-24-16-3-2-14(17(19)10-16)11-22-7-6-21(12-15(22)4-8-23)13-18-20-5-9-25-18/h2-3,5,9-10,15,23H,4,6-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZAMEHFPUXRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B6054917.png)
![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-piperidinyl)[4-(methylthio)phenyl]methanone](/img/structure/B6054920.png)
![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)

![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)
![1-(6-chloro-3-pyridazinyl)-4-(3-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054969.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6054979.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
